2-Iodoacetamide-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

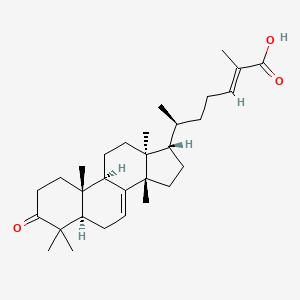

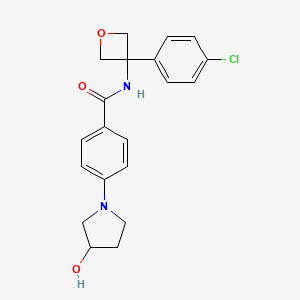

2-Iodoacetamide-d4 is a deuterium-labeled derivative of 2-Iodoacetamide. It is an alkylating agent commonly used in proteomics for the alkylation of cysteine residues during sample preparation. The deuterium labeling allows for its use as a tracer in various scientific studies, particularly in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodoacetamide-d4 involves the iodination of acetamide-d4. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination of the acetamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 2-Iodoacetamide-d4 primarily undergoes substitution reactions, particularly nucleophilic substitution. It can also participate in alkylation reactions due to the presence of the iodo group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.

Alkylation: The compound can alkylate thiol groups in proteins, preventing the formation of disulfide bonds.

Major Products: The major products of these reactions are alkylated derivatives of the nucleophiles used. For example, when reacting with cysteine residues in proteins, the product is an alkylated cysteine residue.

Scientific Research Applications

2-Iodoacetamide-d4 has a wide range of applications in scientific research:

Proteomics: Used for the alkylation of cysteine residues during sample preparation for mass spectrometry.

Biochemistry: Acts as an inhibitor of deubiquitinase enzymes by alkylating the cysteine residues at the enzyme’s active site.

Pharmacokinetics: Deuterium labeling allows for its use as a tracer in pharmacokinetic studies to track the distribution and metabolism of drugs.

Chemical Biology: Employed in studies involving the modification of proteins and peptides to understand their structure and function.

Mechanism of Action

2-Iodoacetamide-d4 exerts its effects through the alkylation of thiol groups in cysteine residues. This alkylation prevents the formation of disulfide bonds, thereby modifying the structure and function of proteins. The compound’s mechanism of action involves the formation of a covalent bond between the iodine atom and the sulfur atom of the cysteine residue, leading to irreversible inhibition of cysteine peptidases.

Comparison with Similar Compounds

2-Iodoacetamide: The non-deuterated form of 2-Iodoacetamide-d4, used for similar applications but without the benefits of deuterium labeling.

Iodoacetate: Another alkylating agent that reacts with thiol groups but has different reactivity and stability profiles.

Chloroacetamide: A related compound with a chlorine atom instead of iodine, used for similar alkylation reactions but with different reactivity.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry and pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and quantitation in various analytical applications.

Properties

Molecular Formula |

C2H4INO |

|---|---|

Molecular Weight |

188.99 g/mol |

IUPAC Name |

N,N,2,2-tetradeuterio-2-iodoacetamide |

InChI |

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 |

InChI Key |

PGLTVOMIXTUURA-BGOGGDMHSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)N([2H])[2H])I |

Canonical SMILES |

C(C(=O)N)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

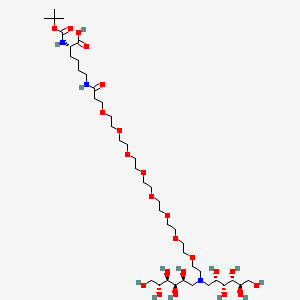

![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)

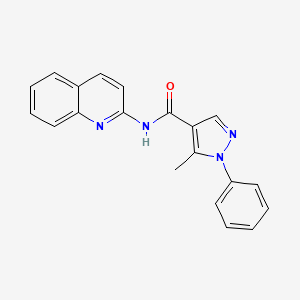

![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)

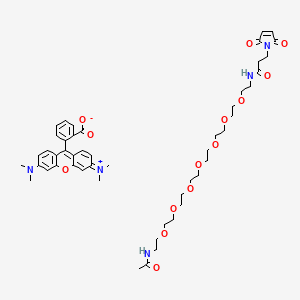

![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)